molecular formula C12H16Cl2N2O B3508799 N-(tert-butyl)-2,5-dichloro-4,6-dimethylnicotinamide

N-(tert-butyl)-2,5-dichloro-4,6-dimethylnicotinamide

Cat. No. B3508799
M. Wt: 275.17 g/mol
InChI Key: ZNKONZBLFATAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(tert-butyl)-2,5-dichloro-4,6-dimethylnicotinamide” is a complex organic compound. The “tert-butyl” group is a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H9 . It’s often used in organic chemistry due to its bulky nature which can influence the reactivity of the compound .


Synthesis Analysis

While specific synthesis methods for “N-(tert-butyl)-2,5-dichloro-4,6-dimethylnicotinamide” are not available, tert-butyl groups can be introduced into compounds through various methods. For example, tert-butyl nitrite (TBN) is a reagent used for the controlled synthesis of N-nitrosoamides from N-alkyl amides .

properties

IUPAC Name

N-tert-butyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-6-8(11(17)16-12(3,4)5)10(14)15-7(2)9(6)13/h1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKONZBLFATAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(tert-butyl)-2,5-dichloro-4,6-dimethylnicotinamide
Reactant of Route 2
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N-(tert-butyl)-2,5-dichloro-4,6-dimethylnicotinamide
Reactant of Route 3
N-(tert-butyl)-2,5-dichloro-4,6-dimethylnicotinamide
Reactant of Route 4
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N-(tert-butyl)-2,5-dichloro-4,6-dimethylnicotinamide
Reactant of Route 5
N-(tert-butyl)-2,5-dichloro-4,6-dimethylnicotinamide
Reactant of Route 6
N-(tert-butyl)-2,5-dichloro-4,6-dimethylnicotinamide

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